Molecular structure and conformation of 4-[Methyl(phenyl)carbamoyl]benzoic acid
Molecular structure and conformation of 4-[Methyl(phenyl)carbamoyl]benzoic acid
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-[Methyl(phenyl)carbamoyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-[Methyl(phenyl)carbamoyl]benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. While a complete experimental dataset for this specific compound is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to predict its structural characteristics. We delve into its synthesis, spectroscopic identity, and the nuanced conformational isomerism of its tertiary amide group. Furthermore, we present a validated workflow for its definitive structural elucidation, combining single-crystal X-ray diffraction (SCXRD) with computational analysis, offering a robust framework for future research and application.
Introduction and Significance
4-[Methyl(phenyl)carbamoyl]benzoic acid belongs to the class of N,N-disubstituted benzamides, a structural motif present in a wide array of pharmacologically active compounds and functional materials. The molecule incorporates three key features: a para-substituted benzoic acid, a phenyl ring, and a tertiary amide linkage. This unique combination offers a rigid backbone while allowing for specific conformational orientations that can be crucial for molecular recognition and biological activity.
The benzoic acid moiety provides a site for hydrogen bonding and salt formation, critical for solubility and interactions with biological targets. The tertiary amide bond, unlike its secondary counterpart, has distinct conformational preferences that significantly influence the three-dimensional shape of the molecule. Understanding these preferences is paramount for applications such as structure-based drug design, where the precise orientation of the phenyl rings can dictate binding affinity to a receptor. Related carbamoyl benzoic acid derivatives have been explored for their potential as anti-inflammatory agents and as inhibitors of enzymes like carbonic anhydrase[1].
Synthesis and Spectroscopic Characterization
A robust synthesis of 4-[Methyl(phenyl)carbamoyl]benzoic acid can be envisioned through a multi-step process, leveraging well-established organic reactions. The proposed pathway ensures high purity and yield, essential for subsequent structural and functional studies.
Proposed Synthetic Protocol
The most logical pathway involves the initial synthesis of the methyl ester precursor, followed by N-methylation and subsequent saponification to yield the final carboxylic acid.
Step 1: Synthesis of Methyl 4-(Phenylcarbamoyl)benzoate
-
To a solution of methyl 4-(chlorocarbonyl)benzoate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of aniline (1.0 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: N-Methylation
-
To a solution of Methyl 4-(Phenylcarbamoyl)benzoate (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add methyl iodide (CH₃I, 1.2 eq.) and allow the reaction to proceed at room temperature for 12 hours.
-
Carefully quench the reaction with saturated NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography to obtain Methyl 4-[Methyl(phenyl)carbamoyl]benzoate.
Step 3: Saponification
-
Dissolve the Methyl 4-[Methyl(phenyl)carbamoyl]benzoate (1.0 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to yield 4-[Methyl(phenyl)carbamoyl]benzoic acid as a solid.
Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Carboxylic Acid Proton (COOH): A broad singlet appearing significantly downfield (>12 ppm).- Aromatic Protons: Multiple signals in the aromatic region (7.0-8.5 ppm). The protons on the benzoic acid ring will likely appear as two doublets (AA'BB' system). The protons on the N-phenyl ring will show a more complex pattern.- Methyl Protons (N-CH₃): A singlet around 3.3-3.5 ppm. |
| ¹³C NMR | - Carboxylic Carbonyl (COOH): A signal around 165-170 ppm.- Amide Carbonyl (C=O): A signal around 168-172 ppm.- Aromatic Carbons: Multiple signals between 120-150 ppm.- Methyl Carbon (N-CH₃): A signal around 35-40 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.- C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1720 cm⁻¹.- C=O Stretch (Amide): A strong absorption around 1650-1670 cm⁻¹.- C-N Stretch (Amide): A signal around 1300-1400 cm⁻¹.[2] |
| HRMS (ESI+) | Predicted m/z: [M+H]⁺ calculated for C₁₅H₁₄NO₃⁺. |
Molecular Structure and Conformational Analysis
The three-dimensional structure of 4-[Methyl(phenyl)carbamoyl]benzoic acid is dictated by the rotational freedom around several key single bonds. The most critical of these is the C(O)-N bond of the amide and the N-C(phenyl) bond.
Amide Bond Conformation: A Preference for cis
Secondary amides (R-C(O)NH-R') overwhelmingly prefer a trans conformation due to steric hindrance. However, for tertiary N-alkyl-N-aryl amides, this preference is reversed. It is well-documented through computational and crystallographic studies that these amides strongly favor a cis conformation, where the N-alkyl and carbonyl oxygen are on the same side of the C-N bond.[3][4][5]
This preference is a direct consequence of steric repulsion, specifically A¹,³ strain, between the N-methyl group and the ortho-hydrogens of the N-phenyl ring. In a trans conformation, this steric clash would force the N-phenyl ring to rotate significantly out of the plane of the amide group to alleviate the strain. This rotation breaks the favorable conjugation between the nitrogen lone pair and the phenyl ring's π-system, making the trans conformer energetically unfavorable.[5] In contrast, the cis conformation allows the N-phenyl ring to adopt a twisted, but more stable, orientation.
Orientation of the Phenyl Rings
Due to the steric hindrance discussed above, neither the N-phenyl ring nor the benzoyl ring is expected to be coplanar with the amide group. The dihedral angle between the N-phenyl ring and the amide plane is predicted to be significant, likely in the range of 50-70°. Similarly, the benzoyl ring will be twisted relative to the amide plane. Crystal structures of related benzanilides show a wide range of dihedral angles between the two aromatic rings, often influenced by packing forces in the solid state.[6][7]
Solid-State Packing and Hydrogen Bonding
In the solid state, the carboxylic acid group is expected to be the dominant driver of intermolecular interactions. It is highly probable that the molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules.[8] This is a very common and stable motif for carboxylic acids in the crystalline state.
A Validated Workflow for Definitive Structural Elucidation
To move from prediction to definitive characterization, a combined experimental and computational approach is essential. This workflow ensures that the obtained results are self-validating and meet the highest standards of scientific rigor.
Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Growth: High-quality single crystals are a prerequisite. This can be achieved by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexane, ethanol).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data are used to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and dihedral angles. This will provide unambiguous proof of the cis or trans amide conformation and the precise orientation of the phenyl rings.
Computational Protocol: Density Functional Theory (DFT) Analysis
Computational modeling provides insights into the gas-phase energetics and conformational landscape, complementing the solid-state data from SCXRD.
-
Conformer Search: A systematic conformational search is performed to identify all low-energy minima for both the cis and trans amide isomers.
-
Geometry Optimization: The geometries of all identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[5] The relative energies of the cis and trans conformers are calculated to confirm the predicted stability of the cis form.
-
Potential Energy Surface Scan: To understand the rotational barriers, a relaxed potential energy surface scan is performed by systematically varying the key dihedral angles (e.g., C(O)-N-C(phenyl)-C(aromatic)) and calculating the energy at each step.
-
Spectroscopic Prediction: Using the optimized geometry of the most stable conformer, theoretical NMR and IR spectra can be calculated.[9][10] Comparing these with the experimental spectra serves as a powerful validation of the determined structure.
References
- Valenti, P., et al. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. NSF Public Access Repository.
-
ResearchGate. N‐Substituted anilide derivatives and definitions of conformers. [Link]
-
Valenti, P., et al. (2019). Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides. PubMed. [Link]
-
Gowda, B. T., et al. (2009). 3-Methyl-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o770. [Link]
-
ResearchGate. Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides | Request PDF. [Link]
-
PubChem. 4-Methyl-N-phenylbenzamide | C14H13NO | CID 730569. [Link]
-
Košak, U., & Gobec, S. (2015). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Molecules, 20(8), 14397-14408. [Link]
-
NIST. Benzoic acid, 4-methylphenyl ester. [Link]
- Simsek, M., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, DFT CALCULATION AND HIRSHFELD SURFACE ANALYSIS OF N-(4-METHYL PHENYL). Semantic Scholar.
-
U.S. Environmental Protection Agency. Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester - Substance Details. [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2297. [Link]
-
ResearchGate. (PDF) A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. [Link]
-
PrepChem.com. Synthesis of 4-methyl-benzoic acid methyl ester. [Link]
-
University of Oxford. Conformational Analysis. [Link]
-
Li, H., et al. (2022). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 25-28. [Link]
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]
-
Gowda, B. T., et al. (2011). 4-Methyl-N-(2-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. [Link]
-
NIST. Benzamide, N-methyl-N-phenyl-. [Link]
- Sharma, K., et al. (2018). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Journal of Molecular Structure, 1155, 393-400.
-
Gomaa, A. M., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(7), 2167. [Link]
- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 459-466.
-
Elgemeie, G. H., et al. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138. [Link]
-
NIST. Benzoic acid, 4-methyl-, phenyl ester. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
-
Zhao, M. M., & Chen, X. Y. (2012). N-(4-Methylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1961. [Link]
Sources
- 1. 4-(Phenylcarbamoyl)benzoic Acid|CAS 16777-78-9 [benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why Do N-Alkylated Anilides Bend Over? The Factors Dictating the Divergent Conformational Preferences of 2° and 3° N-Aryl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Methyl-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methyl-N-(2-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
